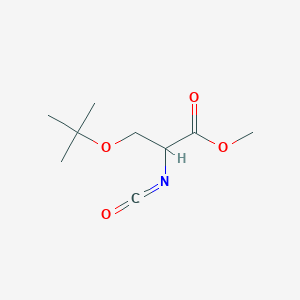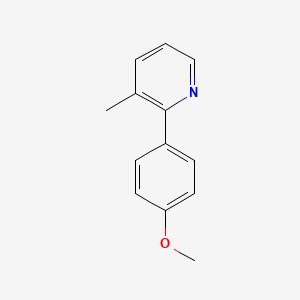![molecular formula C45H27N7 B12517931 2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) CAS No. 817638-51-0](/img/structure/B12517931.png)
2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is a complex organic compound with the molecular formula C45H27N7. This compound is characterized by its intricate structure, which includes multiple phenyl and nitrile groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) typically involves multi-step organic reactions. One common method includes the reaction of nitrilotriacetic acid with 4-bromobenzonitrile under specific conditions to form the desired compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylmethanone): This compound has a similar structure but with ketone groups instead of nitrile groups.
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylamine): This compound features amine groups instead of nitrile groups.
Uniqueness
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is unique due to its multiple nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
817638-51-0 |
|---|---|
Formule moléculaire |
C45H27N7 |
Poids moléculaire |
665.7 g/mol |
Nom IUPAC |
2-[4-[4-[dicyano(phenyl)methyl]-N-[4-[dicyano(phenyl)methyl]phenyl]anilino]phenyl]-2-phenylpropanedinitrile |
InChI |
InChI=1S/C45H27N7/c46-28-43(29-47,34-10-4-1-5-11-34)37-16-22-40(23-17-37)52(41-24-18-38(19-25-41)44(30-48,31-49)35-12-6-2-7-13-35)42-26-20-39(21-27-42)45(32-50,33-51)36-14-8-3-9-15-36/h1-27H |
Clé InChI |
SPQZOMITHQERHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)(C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C#N)(C#N)C4=CC=CC=C4)C5=CC=C(C=C5)C(C#N)(C#N)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


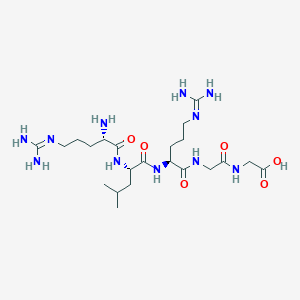
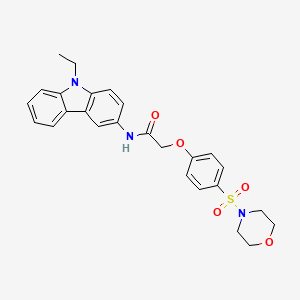
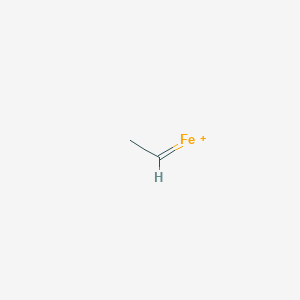
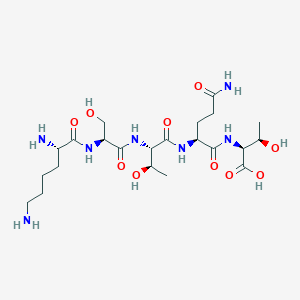
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
